Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-carboxylate
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Overview
Description
Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[46]undecane-8-carboxylate is a complex organic compound with the molecular formula C12H20N2O4 It is known for its unique spirocyclic structure, which includes a spiro junction connecting two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with specific reagents under controlled conditions . The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
- Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
Uniqueness
Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C13H22N2O4 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[4.6]undecane-9-carboxylate |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-7-4-5-13(6-8-15)9-14-10(16)18-13/h4-9H2,1-3H3,(H,14,16) |
InChI Key |
HLWBAHUDEBFOOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(CC1)CNC(=O)O2 |
Origin of Product |
United States |
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